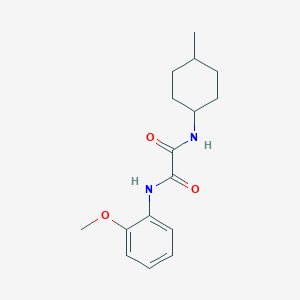
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide
描述
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide, commonly known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was initially developed as a potential therapeutic drug for the treatment of depression and chronic pain. However, due to its psychoactive effects, it has become a popular recreational drug.
作用机制
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide works by blocking the NMDA receptor, which is responsible for the transmission of glutamate, an important neurotransmitter in the brain. This blockage leads to a dissociative state, characterized by a sense of detachment from one's surroundings and altered perception of reality. This compound also affects other neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have both acute and long-term effects on the brain and body. Acutely, it can cause hallucinations, dissociation, and euphoria. Long-term use has been associated with cognitive impairment, memory loss, and psychosis. This compound has also been shown to have cardiovascular effects, including increased heart rate and blood pressure.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been used as a research tool to study the NMDA receptor and its role in various neurological and psychiatric disorders. Its dissociative effects make it a useful tool for studying altered states of consciousness. However, its psychoactive effects also make it difficult to use in traditional laboratory settings, as it can be difficult to control the subjective experiences of study participants.
未来方向
There are several potential future directions for N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide research. One area of interest is its potential therapeutic use in treating depression and chronic pain. Additionally, further research is needed to fully understand the long-term effects of this compound use on the brain and body. Finally, there is a need for more research on the NMDA receptor and its role in various neurological and psychiatric disorders.
科学研究应用
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and chronic pain. It has been found to have similar antidepressant effects as ketamine, another dissociative drug. This compound has also been studied for its potential use in treating opioid addiction. Additionally, this compound has been used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-9-12(10-8-11)17-15(19)16(20)18-13-5-3-4-6-14(13)21-2/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYHQQIGMMXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


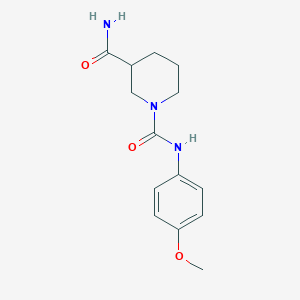
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-isobutyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391648.png)
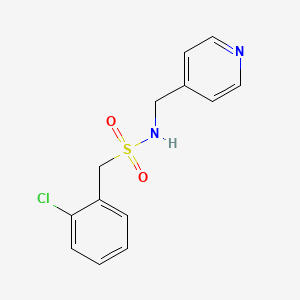
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4391654.png)
![1-(2-bromo-4-hydroxy-5-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4391669.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)
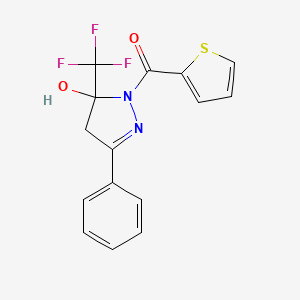
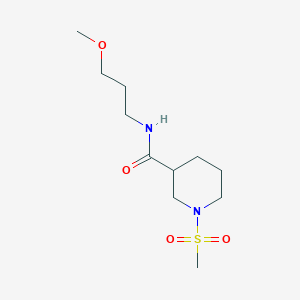
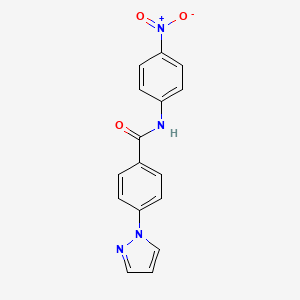
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B4391756.png)
